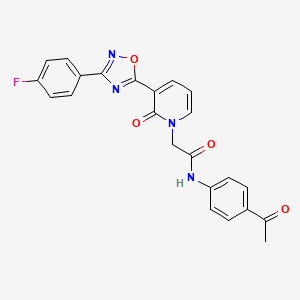

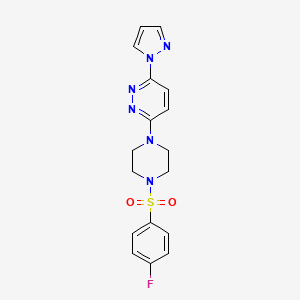

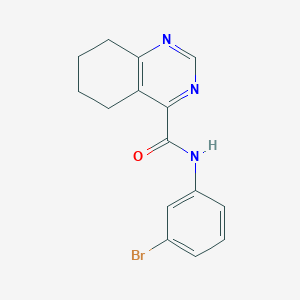

![molecular formula C12H10N4 B2692257 4-(1H-苯并[d][1,2,3]三唑-1-基)苯胺 CAS No. 78381-23-4](/img/structure/B2692257.png)

4-(1H-苯并[d][1,2,3]三唑-1-基)苯胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-(1H-Benzo[d][1,2,3]triazol-1-yl)aniline is a compound that has been synthesized and studied for its potential biological activities . It is a hybrid of 1,2,4-triazole and benzoic acid .

Synthesis Analysis

The synthesis of 4-(1H-Benzo[d][1,2,3]triazol-1-yl)aniline involves the use of copper-catalyzed click reactions of azides with alkynes . A series of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids was successfully synthesized and their structures were established by NMR and MS analysis .Molecular Structure Analysis

The molecular structure of 4-(1H-Benzo[d][1,2,3]triazol-1-yl)aniline was established by NMR and MS analysis . The compound was fully characterized by proton nuclear magnetic resonance (1H-NMR), carbon-13 nuclear magnetic resonance (13C-NMR), correlated spectroscopy (1H-1H-COSY), heteronuclear single quantum coherence (HSQC) and distortionless enhancement by polarization transfer (DEPT-135 and DEPT-90) NMR, ultraviolet (UV) and Fourier-transform infrared (FTIR) spectroscopies, and high-resolution mass spectrometry (HRMS) .Chemical Reactions Analysis

The 1,2,3-triazole ring system in 4-(1H-Benzo[d][1,2,3]triazol-1-yl)aniline can be easily obtained by widely used copper-catalyzed click reaction of azides with alkynes . This reaction is key to the synthesis of this compound .科学研究应用

Alzheimer’s Disease Treatment

The compound has been used in the synthesis of quinoline-based [1,2,3]-triazole hybrid derivatives. These derivatives have been studied for their potential use in treating Alzheimer’s disease . The compound interacts with acetylcholinesterase, a target of primary relevance for developing new therapeutic options to counteract neurodegeneration .

Antimicrobial Applications

The 1,2,3-triazole ring system, which can be obtained from 4-(1H-1,2,3-benzotriazol-1-yl)aniline, exhibits a myriad of biological activities, including antibacterial, antimalarial, and antiviral activities .

HSP90 Inhibitors

4-(1H-1,2,3-triazol-1-yl)benzamides, synthesized from the compound, have been evaluated as HSP90 inhibitors . HSP90 is a promising anticancer drug target, which could be employed to construct HSP90 inhibitors-based drug conjugates for selective tumor therapy .

Anticancer Applications

The compound has been used in the synthesis of 1,2-benzisoxazole tethered 1,2,3-triazoles, which have shown noteworthy antiproliferative effects against human acute myeloid leukemia (AML) cells .

Corrosion Inhibitor

1-benzyl-4-phenyl-1H-1,2,3-triazole, a derivative of the compound, has been evaluated as a potential green organic corrosion inhibitor to reduce the effects of corrosion on the reinforcing steel in concrete .

Drug Discovery

The compound has been used in the field of drug discovery, particularly in the development of new therapeutic options for neurodegenerative diseases . The drug-likeness of the compound was also investigated by predicting its pharmacokinetic properties .

作用机制

Target of Action

The primary target of 4-(1H-1,2,3-benzotriazol-1-yl)aniline is the acetylcholinesterase enzyme . This enzyme plays a pivotal role in hydrolyzing acetylcholine, an important neurotransmitter that exerts its action mainly at the level of cholinergic synapses in both central and peripheral nervous systems .

Mode of Action

4-(1H-1,2,3-benzotriazol-1-yl)aniline interacts with its target, acetylcholinesterase, by establishing a simultaneous bond in both sides of the active site . This interaction contributes to the inhibitory effects on the enzyme .

Pharmacokinetics

The drug-likeness of the compound has been investigated, suggesting it may have suitable properties for bioavailability .

Result of Action

Given its inhibitory effects on acetylcholinesterase, it may impact neurotransmission and potentially have effects relevant to conditions like alzheimer’s disease .

未来方向

The research indicates that 1,2,4-triazole benzoic acid hybrids, such as 4-(1H-Benzo[d][1,2,3]triazol-1-yl)aniline, could be used as a structural optimization platform for the design and development of more selective and potent anticancer molecules . This suggests potential future directions in the field of drug discovery.

属性

IUPAC Name |

4-(benzotriazol-1-yl)aniline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N4/c13-9-5-7-10(8-6-9)16-12-4-2-1-3-11(12)14-15-16/h1-8H,13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGIXQEZHBIDXNZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=NN2C3=CC=C(C=C3)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(1H-Benzo[d][1,2,3]triazol-1-yl)aniline | |

CAS RN |

78381-23-4 |

Source

|

| Record name | 4-(1H-1,2,3-benzotriazol-1-yl)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

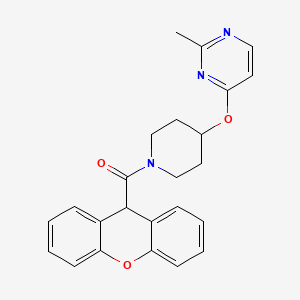

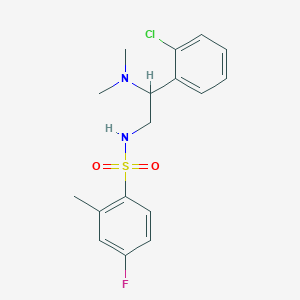

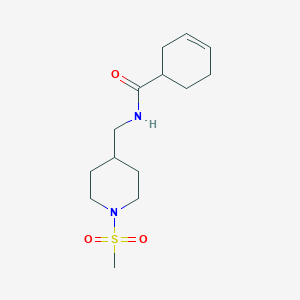

![[4-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)morpholin-2-yl]-piperidin-1-ylmethanone](/img/structure/B2692177.png)

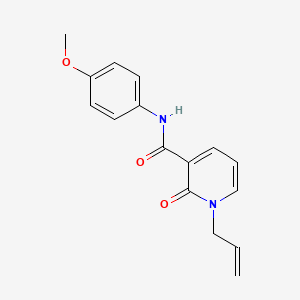

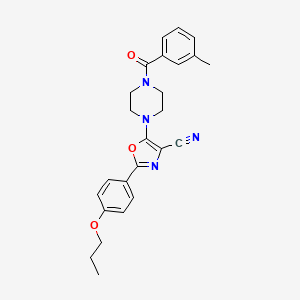

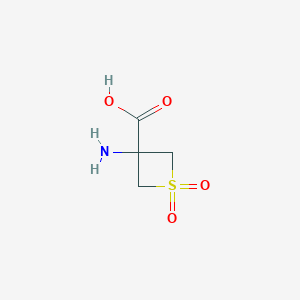

![N1-cyclopentyl-N2-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2692180.png)

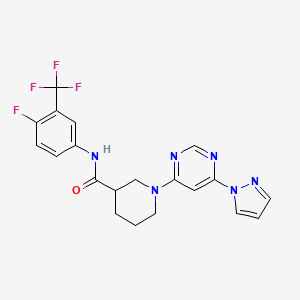

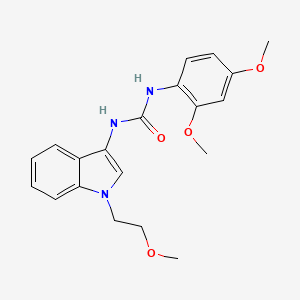

![N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)cyclopropanecarboxamide](/img/structure/B2692185.png)